Product packaging for 3-(3,4-Difluorophenoxy)azetidine(Cat. No.:CAS No. 954220-76-9)

3-(3,4-Difluorophenoxy)azetidine

Cat. No.: B1322127
CAS No.: 954220-76-9
M. Wt: 185.17 g/mol
InChI Key: APPWDWVMENBZFH-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Core in Drug Discovery and Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, is a prevalent structural motif in a variety of biologically active compounds. frontiersin.org Its significance in drug discovery and medicinal chemistry stems from several key attributes. The strained nature of the four-membered ring, with an inherent strain of approximately 25 kcal/mol, makes it a useful synthetic handle for creating 1,3-amino functionalized products. researchgate.net This reactivity, combined with its ability to introduce conformational rigidity, can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding. enamine.net

Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antimicrobial, and antiviral properties. researchgate.net The incorporation of an azetidine moiety can also lead to improved pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. researchgate.net Notably, azetidines are found in several approved drugs and are considered promising components in the development of treatments for neurological disorders like Parkinson's disease, Tourette's syndrome, and attention deficit disorder. sciencedaily.comtechnologynetworks.com The ability to create libraries of structurally diverse azetidine derivatives allows for rapid screening and identification of new drug candidates. technologynetworks.com

Role of Difluorophenoxy Moiety in Bioactive Compounds

The difluorophenoxy group is another critical component that imparts desirable properties to bioactive molecules. Fluorine atoms, due to their small size and high electronegativity, can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity. The introduction of fluorine can block sites of metabolism, thereby increasing the half-life of a drug.

The presence of two fluorine atoms in the 3 and 4 positions of the phenyl ring of 3-(3,4-Difluorophenoxy)azetidine is strategic. This substitution pattern can modulate the electronic properties of the aromatic ring, influencing its interactions with biological targets. Phenolic compounds, in general, are known for their antioxidant properties, and the addition of fluorine can enhance these or other biological activities. nih.gov

Overview of Research Trajectories for this compound Derivatives

Research into this compound and its derivatives is primarily focused on their potential as intermediates in the synthesis of more complex, biologically active compounds. The combination of the versatile azetidine core and the modulating difluorophenoxy group makes this scaffold an attractive starting point for the development of new therapeutic agents.

Key research trajectories include:

Synthesis of Novel Derivatives: Chemists are actively exploring methods to functionalize the azetidine ring of this compound, particularly at the nitrogen atom, to create libraries of new compounds for biological screening. google.com

Exploration of Biological Activity: Derivatives are being investigated for a range of therapeutic applications, leveraging the known activities of both the azetidine and difluorophenoxy moieties. This includes screening for antibacterial, antiviral, and central nervous system activities. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers aim to understand the key structural features required for therapeutic efficacy.

The development of efficient synthetic routes to access this compound and its derivatives is crucial for advancing these research efforts. organic-chemistry.orgchemrxiv.org The availability of this building block from various chemical suppliers facilitates its use in drug discovery programs. sigmaaldrich.comlab-chemicals.combldpharm.com

Interactive Data Table: Properties of this compound Hydrochloride

PropertyValue
Linear Formula C₉H₁₀ClF₂NO
MDL Number MFCD21605756
InChI Key LGYZUROTBPYFOS-UHFFFAOYSA-N
SMILES String FC1=CC(OC2CNC2)=CC=C1F.Cl

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2NO B1322127 3-(3,4-Difluorophenoxy)azetidine CAS No. 954220-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-difluorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPWDWVMENBZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3,4 Difluorophenoxy Azetidine and Analogues

Established Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine scaffold is a significant challenge in synthetic chemistry due to the inherent ring strain. A variety of methods have been developed to overcome this, ranging from classical cyclization reactions to modern photochemical and metal-catalyzed approaches.

Cyclization and Cycloaddition Reactions

Cyclization and cycloaddition reactions represent fundamental strategies for constructing cyclic systems, including the azetidine ring. Intramolecular cyclization, often through nucleophilic substitution, is a common approach where a nitrogen-containing precursor with a suitable leaving group at the γ-position undergoes ring closure.

[2+2] Cycloaddition reactions offer a direct route to the four-membered ring. The aza Paternò-Büchi reaction, which is the photocycloaddition of an imine and an alkene, can yield functionalized azetidines. researchgate.netrsc.org For instance, visible-light-mediated intermolecular [2+2] photocycloadditions using 2-isoxazoline-3-carboxylates as imine precursors have been developed. These reactions proceed via triplet energy transfer from an iridium-based photocatalyst to the imine precursor, which then reacts with a wide range of alkenes. researchgate.netrsc.org Similarly, thermal and silver-catalyzed [2+2] cycloadditions of imines to methylenecyclopropane (B1220202) derivatives have been used to produce 2-alkoxyazetidines, which are versatile synthetic intermediates. organic-chemistry.org

Cascade reactions that combine cyclization with a subsequent cycloaddition provide an efficient pathway to complex polycyclic systems containing an azetidine ring. A one-pot tandem reaction involving condensation, N-alkylation (cyclization), and a subsequent azomethine ylide dipolar cycloaddition can synthesize tricyclic amines from simple acyclic aldehydes. nih.govmdpi.com

Intramolecular Amination Approaches

Intramolecular amination is a cornerstone of azetidine synthesis. The most traditional method involves an intramolecular SN2 reaction, where a nitrogen atom displaces a leaving group (such as a halide or sulfonate ester) from a γ-carbon within the same molecule. nih.govfrontiersin.org This strategy is widely used for its reliability and the ready availability of starting materials, often derived from 1,3-amino alcohols.

More advanced methods leverage metal catalysis to facilitate the C-N bond formation. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H and C(sp²)–H bonds has emerged as a powerful tool for synthesizing azetidines, pyrrolidines, and indolines. organic-chemistry.orgacs.org This approach utilizes a picolinamide (B142947) (PA) directing group and can be achieved with low catalyst loading and inexpensive reagents. acs.org A key step in one such reported mechanism involves the reductive elimination from an alkyl–Pd(IV) intermediate, which is promoted by an oxidant like benziodoxole tosylate. rsc.org This method demonstrates excellent functional group tolerance. rsc.org

An electrocatalytic approach for the intramolecular hydroamination of allylic sulfonamides has also been reported to produce azetidines in good yields. This process merges cobalt catalysis with electricity to regioselectively generate a key carbocationic intermediate that undergoes C-N bond formation. organic-chemistry.org

Metal-Catalyzed Coupling Reactions

Metal-catalyzed reactions are pivotal in modern organic synthesis and have been successfully applied to the formation and functionalization of azetidines. Beyond the C-H amination reactions mentioned previously, various cross-coupling strategies are employed.

For instance, Hiyama cross-coupling reactions between arylsilanes and 3-iodoazetidine (B8093280) provide a mild and effective route to 3-arylazetidines. organic-chemistry.org This demonstrates a method for directly forming a C(sp³)–C(sp²) bond at the 3-position of the azetidine ring. Similarly, a nickel-catalyzed Suzuki C(sp²)–C(sp³) cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane with boronic acids allows for the synthesis of azetidines bearing an all-carbon quaternary center. organic-chemistry.org

Titanium-mediated couplings have also been utilized. A Kulinkovich-type pathway, mediated by Ti(IV), enables the synthesis of spirocyclic NH-azetidines from oxime ethers and alkyl Grignard reagents. rsc.org Copper catalysis is also prevalent; for example, Cu(OTf)₂ can catalyze the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents to rapidly generate bis-functionalized azetidines. organic-chemistry.org

Coupling ReactionMetal/CatalystSubstratesProduct TypeRef.
Hiyama Coupling PalladiumArylsilanes, 3-Iodoazetidine3-Arylazetidines organic-chemistry.org
Suzuki Coupling NickelBoronic Acids, 1-AzabicyclobutaneQuaternary Center Azetidines organic-chemistry.org
Kulinkovich-type Titanium(IV)Oxime Ethers, Grignard ReagentsSpirocyclic NH-Azetidines rsc.org
Direct Alkylation Copper(OTf)₂Organometals, 1-AzabicyclobutaneBis-functionalized Azetidines organic-chemistry.org

This table summarizes various metal-catalyzed reactions for azetidine synthesis and functionalization.

Photochemical Modifications

Photochemistry offers unique pathways to strained ring systems by utilizing light energy to overcome thermodynamic barriers. beilstein-journals.org Several photochemical strategies are effective for azetidine synthesis. The visible-light-mediated aza Paternò-Büchi reaction, a [2+2] photocycloaddition, is a prominent example for accessing densely functionalized azetidines. researchgate.netbohrium.com

The Norrish-Yang cyclization is another powerful photochemical tool. This reaction involves the intramolecular 1,5-hydrogen atom transfer from a γ-carbon to an excited carbonyl group, followed by radical recombination to form the four-membered ring. beilstein-journals.org This method has been applied to α-aminoacetophenones to generate highly strained azetidinols, which can serve as intermediates for further functionalization. beilstein-journals.org

Furthermore, radical strain-release photocatalysis using azabicyclo[1.1.0]butanes (ABBs) has been developed. unipr.itchemrxiv.org In this process, an organic photosensitizer facilitates an energy-transfer process with sulfonyl imines, generating radical intermediates. These radicals are then intercepted by the highly strained ABB, leading to ring opening and the formation of difunctionalized azetidines in a single step. unipr.itchemrxiv.org Alkyl azetidines can also be prepared through photochemical modifications of azetidine-2-carboxylic acids, a process that has been successfully scaled up using flow photochemistry. acs.orgscilit.com

Strain-Release Strategies

The high ring-strain energy of bicyclic systems like 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a driving force for synthesis. unipr.it Strain-release functionalization provides a powerful and modular approach to densely substituted azetidines that are otherwise difficult to access. unipr.itnih.gov

In these reactions, the highly strained ABB is activated and undergoes ring opening upon reaction with a nucleophile or radical. This strategy allows for the introduction of two functional groups across the former bicyclic system. For example, the addition of nucleophilic organometallic species to in-situ generated ABBs leads to the selective formation of 3-arylated azetidine intermediates. rsc.org These intermediates can be further functionalized, for instance, through N-arylation via Buchwald-Hartwig couplings in a one-pot procedure. rsc.org

A photocatalytic radical strategy also leverages this concept, where radical intermediates add to the ABB, initiating a strain-release process that yields functionalized azetidines. unipr.itchemrxiv.org The generality of these methods allows for the creation of diverse azetidine libraries for applications in drug discovery. nih.gov

Regioselective Aminolysis of Epoxy Amines

The intramolecular aminolysis of epoxy amines provides a reliable and regioselective route to 3-hydroxyazetidine derivatives, which are key precursors for compounds like 3-(3,4-difluorophenoxy)azetidine. nih.govfrontiersin.org The challenge in this transformation is to control the regioselectivity of the ring-opening, as amines can attack either the C3 or C4 position of the epoxide.

A highly effective method utilizes lanthanide(III) triflates, specifically La(OTf)₃, as a Lewis acid catalyst to promote the intramolecular aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.orgfrontiersin.orgnih.gov The catalyst promotes a highly regioselective C3-attack by the pendant amine, leading to the formation of the azetidine ring in a 4-exo-tet cyclization. nih.gov This reaction proceeds in high yields and tolerates a wide variety of functional groups on the nitrogen atom, including electron-rich and electron-deficient benzyl (B1604629) groups, alkyl groups, and acid-sensitive protecting groups like Boc and TBS. nih.govfrontiersin.org The resulting 3-hydroxyazetidine can then undergo etherification, such as a Williamson ether synthesis or a Mitsunobu reaction with 3,4-difluorophenol (B1294555), to afford the final target molecule.

N-SubstituentYield (%)Regioselectivity (C3:C4)Ref.
Benzyl 94>95:5 nih.gov
p-Methoxybenzyl 96>95:5 nih.gov
p-Trifluoromethylbenzyl 92>95:5 nih.gov
n-Butyl 93>95:5 nih.gov
tert-Butyl 89>95:5 nih.gov
Allyl 68>95:5 nih.gov

This table shows the substrate scope and efficiency of La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines for the synthesis of N-substituted-3-hydroxyazetidines. nih.gov

Functionalization of Azetidine Scaffolds with Phenoxy Moieties

The introduction of a phenoxy group onto an azetidine ring is a key transformation for the synthesis of this compound. This is typically achieved by reacting a suitable azetidine precursor with the corresponding phenol (B47542). The most common and well-established methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

A prevalent strategy involves the use of a protected 3-hydroxyazetidine, a key intermediate that can be synthesized through various routes. For instance, N-Boc-3-hydroxyazetidine can be prepared from the debenzylation of 1-benzyl-3-hydroxyazetidine followed by protection with a tert-butoxycarbonyl (Boc) group.

One of the most direct methods for forming the ether linkage is the Williamson ether synthesis . This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the azetidine ring. A common precursor for this reaction is an N-protected 3-haloazetidine or a 3-sulfonyloxyazetidine. For example, N-Boc-3-hydroxyazetidine can be converted to N-Boc-3-methanesulfonyloxyazetidine (a mesylate) or N-Boc-3-tosyloxyazetidine (a tosylate), which are excellent electrophiles for the subsequent nucleophilic substitution by the phenoxide.

A general procedure for the synthesis of 3-phenoxyazetidines involves reacting a 1-benzhydryl-3-methanesulphonyloxyazetidine with a substituted phenol in the presence of a base. This method highlights the feasibility of the Williamson ether synthesis for this class of compounds.

Another powerful method for the synthesis of these ethers is the Mitsunobu reaction . This reaction allows for the direct coupling of an alcohol with a pronucleophile, in this case, a phenol, under mild conditions. The reaction is typically mediated by a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction is particularly advantageous as it often proceeds with inversion of stereochemistry at the alcohol center, which is a key consideration in the synthesis of chiral molecules. While the reaction is widely used, a potential drawback is the need for stoichiometric amounts of reagents and the subsequent purification to remove byproducts like triphenylphosphine oxide and the reduced azodicarboxylate.

The choice between the Williamson ether synthesis and the Mitsunobu reaction often depends on the specific substrates, desired stereochemistry, and scale of the reaction. The following table summarizes typical conditions for these functionalization reactions.

Reaction Azetidine Precursor Phenol Reagents Typical Solvents Key Features
Williamson Ether Synthesis N-Boc-3-tosyloxyazetidine3,4-DifluorophenolBase (e.g., NaH, K₂CO₃)DMF, AcetonitrileGood for large scale; requires activation of the hydroxyl group.
Mitsunobu Reaction N-Boc-3-hydroxyazetidine3,4-DifluorophenolPPh₃, DIAD/DEADTHF, DichloromethaneMild conditions; proceeds with inversion of stereochemistry.

Novel Synthetic Routes for Difluorophenoxyazetidines

Recent advancements in synthetic methodology have provided new avenues for the construction of C-O bonds, which can be applied to the synthesis of difluorophenoxyazetidines. One such innovative approach is the use of Brønsted acid catalysis.

A study has demonstrated the synthesis of oxetane (B1205548) and azetidine ethers through the Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. nih.govresearchgate.netunifiedpatents.com In this method, a tertiary benzylic alcohol on the four-membered ring is selectively activated by a Brønsted acid, allowing for reaction with a nucleophilic alcohol to form the corresponding ether while keeping the strained ring system intact. nih.govresearchgate.netunifiedpatents.com This approach is advantageous as it circumvents the need for strong bases and alkylating agents with leaving groups, instead utilizing alcohol libraries directly and producing water as the only byproduct. nih.govresearchgate.netunifiedpatents.com

This methodology could be adapted for the synthesis of this compound by reacting a suitably protected 3-hydroxy-3-(aryl)azetidine with 3,4-difluorophenol in the presence of a Brønsted acid catalyst. The reaction would likely proceed through a stabilized carbocation intermediate at the 3-position of the azetidine ring.

Another area of innovation lies in the development of photocatalytic methods. For example, a visible-light-driven method has been reported for accessing densely functionalized azetidines by subjecting azabicyclo[1.1.0]butanes (ABBs) to radical strain-release (RSR) photocatalysis. nih.gov While this specific method focuses on C-C bond formation, the underlying principle of using photocatalysis to generate reactive intermediates could potentially be extended to C-O bond forming reactions for the synthesis of phenoxyazetidines.

The following table outlines a novel synthetic approach for aryl-azetidine ethers.

Reaction Azetidine Precursor Phenol Catalyst Typical Solvents Key Features
Brønsted Acid-Catalyzed Etherification N-Cbz-3-aryl-3-hydroxyazetidine3,4-DifluorophenolBrønsted Acid (e.g., TfOH)DichloromethaneAvoids strong bases and alkyl halides; produces water as a byproduct. nih.govresearchgate.netunifiedpatents.com

Biological and Pharmacological Investigations of 3 3,4 Difluorophenoxy Azetidine Derivatives

Mechanism of Action Studies

Research into the derivatives of 3-(3,4-Difluorophenoxy)azetidine has pointed towards their potential role as modulators of key players in neurotransmission. Patent literature indicates that this scaffold serves as a crucial intermediate in the synthesis of compounds designed as monoamine neurotransmitter re-uptake inhibitors. googleapis.com These compounds are engineered to target the transporters for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), which are critical for regulating mood, cognition, and various physiological processes. By blocking the re-uptake of these neurotransmitters from the synaptic cleft, such derivatives would increase their availability to bind to postsynaptic receptors, thereby enhancing monoaminergic signaling.

Furthermore, the this compound moiety has been identified as a synthetic precursor for inhibitors of phosphodiesterase type 9 (PDE9A). googleapis.com PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in various signaling pathways, including those related to synaptic plasticity and neuronal function. Inhibition of PDE9A would lead to an elevation of cGMP levels, which could have therapeutic benefits in neurological and psychiatric disorders.

Target Identification and Engagement

Building upon the proposed mechanisms of action, the primary molecular targets for derivatives of this compound have been identified as monoamine transporters and phosphodiesterase enzymes.

The this compound scaffold has been utilized in the development of potent enzyme inhibitors, particularly targeting phosphodiesterase 9A (PDE9A). googleapis.com While specific inhibitory concentration (IC₅₀) values for direct derivatives of this compound are not extensively detailed in publicly available literature, the parent compound is a known intermediate in the synthesis of active PDE9A inhibitors. The development of such inhibitors is a promising avenue for therapeutic intervention in disorders characterized by deficient cGMP signaling.

In Vitro Biological Efficacy Assessments

While specific data on the antimicrobial and antiviral activities of this compound derivatives are not found in the reviewed literature, the broader class of azetidine (B1206935) and azetidin-2-one (B1220530) derivatives has been the subject of such investigations. These studies provide insights into the potential for this heterocyclic system to be developed into anti-infective agents.

Numerous studies have demonstrated the antimicrobial potential of various substituted azetidine derivatives. medcraveonline.com For instance, a series of novel substituted phenyl azetidin-2-one sulphonyl derivatives were synthesized and evaluated for their in-vitro antibacterial and antifungal activities. nih.gov Several of these compounds exhibited notable activity against both bacterial and fungal strains. nih.gov

Another study focused on novel 3-chloro-4-substituted-phenyl-1-phenylazetidin-2-ones, with some derivatives showing excellent activity against a panel of microorganisms. nih.gov The presence of specific substituents on the azetidine ring was found to be crucial for the observed antimicrobial effects. nih.gov

Table 1: Antibacterial and Antifungal Activity of Selected Azetidin-2-one Derivatives

Compound ID Test Organism Activity (MIC in µg/mL)
5d S. aureus 6.25
5e S. aureus 6.25
5f S. aureus 6.25
5h S. aureus 12.5
5i S. aureus 12.5
5j S. aureus 12.5
5h C. albicans 12.5
5i C. albicans 12.5
5j C. albicans 12.5
5q C. albicans 12.5

Data from a study on substituted phenyl azetidine-2-one sulphonyl derivatives. nih.gov

The antiviral potential of the azetidine scaffold has also been explored. A study on N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones revealed that some derivatives possess antiviral properties. nih.gov Notably, the trans-isomer of a 3-methyl-4-fluorophenyl derivative demonstrated inhibitory activity against human coronavirus (229E). nih.gov

Table 2: Antiviral Activity of a Selected Azetidin-2-one Derivative

Compound ID Virus Cell Line EC₅₀ (µM)
trans-11f Human Coronavirus (229E) HEL 45

Data from a study on N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones. nih.gov

While these findings are for structurally related azetidine compounds, they highlight the potential for derivatives of this compound to be investigated for similar anti-infective properties. Further research is warranted to synthesize and evaluate such derivatives to determine their specific antimicrobial and antiviral efficacy.

Anticancer and Cytostatic Effects

No studies detailing the anticancer or cytostatic properties of this compound or its direct derivatives were found. Research on other azetidine derivatives has shown potential in this area, but these findings are not directly applicable to the specified compound.

Anti-inflammatory Response Analysis

Similarly, there is a lack of published research on the anti-inflammatory response of this compound. While the azetidine ring is a feature in some compounds investigated for anti-inflammatory potential, specific data for the 3-(3,4-difluorophenoxy) substituted variant is absent from the current scientific record.

Structure Activity Relationship Sar Studies of 3 3,4 Difluorophenoxy Azetidine Analogues

Elucidation of Key Structural Features for Biological Activity

The biological activity of 3-phenoxyazetidine (B1367254) analogues is intrinsically linked to several key structural components: the azetidine (B1206935) ring, the phenoxy moiety, and the linker oxygen atom. The azetidine ring is not merely a passive scaffold but an active contributor to the molecule's properties. Its strained four-membered ring system imparts a degree of conformational rigidity, which can be advantageous for specific receptor interactions. The nitrogen atom within the azetidine ring often serves as a crucial point for interaction with biological targets, typically through protonation at physiological pH, forming a charged species that can engage in ionic interactions.

Impact of Substituent Modifications on Pharmacological Profiles

Systematic modifications of the substituents on both the azetidine ring and the phenoxy ring have profound effects on the pharmacological profiles of 3-phenoxyazetidine analogues.

Studies on related 3-aryloxyazetidine derivatives have shown that the position and nature of the substituent on the phenyl ring can dramatically alter potency and selectivity for various biological targets, such as monoamine transporters. For instance, the introduction of electron-withdrawing groups, like halogens or a trifluoromethyl group, can enhance activity at the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). Conversely, electron-donating groups may favor activity at the dopamine (B1211576) transporter (DAT).

Table 1: Illustrative Impact of Phenoxy Ring Substituents on Biological Activity of 3-Aryloxyazetidine Analogues

Substituent (R)PositionGeneral Effect on Monoamine Transporter Inhibition
H-Baseline activity
3,4-di-F3, 4Often enhances SERT and NET affinity
4-Cl4Generally increases potency
3-CF₃3Can enhance potency and selectivity
4-OCH₃4May shift selectivity profile

This table is illustrative and based on general trends observed in related chemical series. Actual effects can be target-dependent.

Substitutions on the Azetidine Ring: While the parent 3-(3,4-difluorophenoxy)azetidine is unsubstituted on the azetidine ring beyond the phenoxy group, modifications at other positions of the azetidine are a common strategy in medicinal chemistry. Alkylation of the azetidine nitrogen, for instance, can modulate the compound's basicity and lipophilicity, which in turn affects its pharmacokinetic properties and target engagement. The introduction of substituents at the C2 or C4 positions of the azetidine ring can introduce new stereocenters and alter the molecule's conformational preferences, leading to changes in activity and selectivity.

Stereochemical Influences on Activity and Selectivity

The introduction of a substituent on the azetidine ring or the presence of stereogenic centers in any side chains creates stereoisomers, which can exhibit significantly different pharmacological properties. The three-dimensional arrangement of atoms is critical for the precise molecular recognition by a chiral biological target, such as a receptor or enzyme.

For 3-substituted azetidine derivatives, the stereochemistry at the C3 position can be a crucial factor. Although this compound itself is achiral, analogues with additional substituents can exist as enantiomers. It is common for one enantiomer to possess the majority of the desired biological activity, while the other may be inactive or even exhibit off-target effects. For example, in studies of related chiral azetidine derivatives, the (R)- or (S)-enantiomer often displays significantly higher affinity for a specific transporter or receptor compared to its mirror image. This stereoselectivity underscores the importance of a well-defined three-dimensional structure for optimal interaction with the biological target.

The stereoselective synthesis of azetidine derivatives is therefore a critical aspect of drug discovery in this chemical space, allowing for the isolation and evaluation of individual stereoisomers to identify the eutomer (the more active isomer).

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

To gain a more quantitative understanding of the relationship between the chemical structure of this compound analogues and their biological activity, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are employed. These methods aim to build mathematical models that can predict the activity of novel compounds based on their structural features.

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., atomic charges), or topological (e.g., connectivity indices). Statistical methods are then used to establish a correlation between these descriptors and the observed activity.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. In a CoMFA study, the molecules are first aligned based on a common substructure or a pharmacophore model. Then, a 3D grid is placed around the aligned molecules, and the steric and electrostatic interaction energies are calculated at each grid point using a probe atom.

The resulting matrix of energy values is then subjected to partial least squares (PLS) analysis to generate a QSAR model. The model is often visualized as 3D contour maps, which highlight the regions in space where steric bulk or specific electrostatic properties are predicted to be favorable or unfavorable for biological activity. For this compound analogues, a CoMFA model could reveal, for example, that bulky substituents are disfavored in a certain region of the phenoxy ring, while a positive electrostatic potential is preferred near the azetidine nitrogen.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that complements CoMFA. In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the molecular properties that can influence biological activity.

The similarity indices in CoMSIA are calculated at each grid point based on a Gaussian-type distance dependence, which avoids the steep potential changes often seen at the molecular surface in CoMFA. The resulting contour maps from a CoMSIA study can provide more detailed insights into the specific types of interactions that are important for binding to the target. For instance, a CoMSIA model might indicate that a hydrogen bond donor group at a particular position on the phenoxy ring would enhance activity.

Table 2: Comparison of CoMFA and CoMSIA in 3D-QSAR Studies

FeatureComparative Molecular Field Analysis (CoMFA)Comparative Molecular Similarity Indices Analysis (CoMSIA)
Fields Calculated Steric and ElectrostaticSteric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor
Potential Function Lennard-Jones and CoulombicGaussian-type
Contour Maps Show regions of favorable/unfavorable steric and electrostatic interactionsProvide a more detailed picture of favorable/unfavorable interaction types
Advantages Widely used and well-establishedLess sensitive to alignment and avoids singularities at atomic positions

By integrating the findings from these SAR and QSAR studies, medicinal chemists can rationally design novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new and effective therapeutic agents.

Computational Chemistry Approaches in the Study of 3 3,4 Difluorophenoxy Azetidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding mode of a ligand to the active site of a protein, which can elucidate the basis of its biological activity.

In the context of 3-(3,4-Difluorophenoxy)azetidine, molecular docking simulations could be employed to screen for potential protein targets. For instance, given that many azetidine (B1206935) derivatives have been explored as neurotransmitter reuptake inhibitors, docking studies could be performed against the crystal structures of monoamine transporters such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). nih.gov The results of such simulations would provide a binding affinity score, typically expressed in kcal/mol, and a predicted binding pose, highlighting key interactions like hydrogen bonds and hydrophobic contacts.

Hypothetical Docking Results of this compound with Monoamine Transporters

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
SERT-8.5Tyr95, Ile172, Phe335
DAT-7.9Asp79, Ser149, Phe326
NET-8.2Asp75, Val148, Phe317

This table presents hypothetical data for illustrative purposes.

The difluorophenoxy group of the compound would likely engage in favorable interactions with hydrophobic pockets within the binding sites, while the azetidine nitrogen could act as a hydrogen bond acceptor or be involved in ionic interactions if protonated. nih.gov

Molecular Dynamics Simulations

To further refine the understanding of ligand-target interactions obtained from molecular docking, molecular dynamics (MD) simulations can be performed. nih.gov MD simulations provide a dynamic view of the conformational changes of the protein and ligand over time, offering a more realistic representation of the binding event. nih.gov

For a promising ligand-protein complex of this compound identified through docking, an MD simulation would involve placing the complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds. nih.gov The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand. A stable RMSD throughout the simulation suggests a stable binding mode. nih.gov

Furthermore, MD simulations can reveal the importance of specific water molecules in mediating the interaction between the ligand and the protein, a detail often missed in static docking studies.

In Silico Predictions of Biological Relevance

A variety of computational tools can predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of a molecule. nih.govnih.gov These in silico predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

For this compound, various parameters could be calculated using online platforms and software. These predictions help in assessing its potential as a drug candidate. For instance, Lipinski's rule of five is a commonly used filter to evaluate drug-likeness.

Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted ValueImplication for Drug-Likeness
Molecular Weight183.17 g/mol Favorable ( < 500)
LogP1.5Good balance of hydrophilicity and lipophilicity
Hydrogen Bond Donors1Favorable (≤ 5)
Hydrogen Bond Acceptors2Favorable (≤ 10)
Blood-Brain Barrier PenetrationHigh probabilityPotential for CNS activity
hERG InhibitionLow probabilityReduced risk of cardiotoxicity

This table presents hypothetical data for illustrative purposes.

Such predictions can guide the chemical modification of the lead compound to improve its pharmacokinetic profile.

Cheminformatics Analysis of Azetidine-Containing Chemical Space

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. nih.gov A cheminformatics analysis of the chemical space occupied by azetidine-containing compounds can reveal trends in their physicochemical properties and biological activities. nih.govresearchgate.net

By comparing the calculated properties of this compound with a database of known drugs and bioactive molecules, its novelty and potential for biological activity can be assessed. Principal Component Analysis (PCA) is a common technique used to visualize the chemical space. In a PCA plot, compounds with similar properties cluster together. The position of this compound in such a plot would indicate its similarity to existing classes of drugs, such as central nervous system (CNS) agents or enzyme inhibitors. nih.gov

This analysis can help in identifying the unique structural features of this compound and how they might contribute to a novel pharmacological profile.

Future Perspectives and Research Directions

Development of Advanced Synthetic Methodologies

While traditional methods for synthesizing azetidines exist, they often face challenges related to yield and feasibility, which has historically limited their exploration compared to other saturated heterocycles. nih.gov The future of azetidine (B1206935) synthesis, including for derivatives of 3-(3,4-difluorophenoxy)azetidine, lies in the development of more efficient, versatile, and scalable methodologies.

Recent breakthroughs are paving the way for creating more diverse azetidine-based chemical libraries. These advanced methods include:

  • Photochemical Reactions: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction ([2+2] photocycloaddition), are emerging as powerful, atom-economical tools for constructing functionalized azetidine rings from imines and alkenes. researchgate.netresearchgate.net Collaborative studies between academic and industrial laboratories have also demonstrated the utility of direct photochemical modifications of azetidine-2-carboxylic acids to produce a variety of alkyl azetidines, valuable as building blocks for drug discovery. chemrxiv.orgchemrxiv.org These light-based methods offer novel pathways to previously inaccessible derivatives.
  • Catalytic Intramolecular Cyclizations: The use of Lewis acid catalysts, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), has been shown to effectively promote the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to form azetidines in high yields. nih.govfrontiersin.org This strategy allows for the construction of the azetidine ring with adjacent functional groups that can be used for further chemical modifications. nih.govfrontiersin.org
  • Flow Chemistry: The implementation of continuous flow reactors for photochemical and other synthetic processes enables the rapid and scalable production of azetidine building blocks. chemrxiv.orgevitachem.com This technology is crucial for moving from milligram-scale discovery to gram-scale production needed for extensive preclinical testing. chemrxiv.org
  • Future efforts will likely focus on adapting these advanced methodologies to synthesize novel analogs of this compound with diverse substitution patterns, which are critical for probing structure-activity relationships.

    Exploration of Novel Biological Targets

    The this compound scaffold and its derivatives have been investigated for a range of biological activities, primarily as intermediates for inhibitors of targets like phosphodiesterase type 9 and as modulators of catecholaminergic neurotransmission. google.com However, the broader class of azetidine-containing compounds has shown a wide array of pharmacological potential, suggesting that the utility of this specific scaffold is far from fully realized. nih.gov

    Future research should aim to explore new biological targets for which this chemical motif may be well-suited. Key areas of interest include:

  • Oncology: Aberrant activation of the STAT3 (Signal Transducer and Activator of Transcription 3) protein is a causal factor in many human cancers. nih.gov Medicinal chemistry campaigns have successfully developed azetidine-based STAT3 inhibitors that demonstrate sub-micromolar potency and selectivity. nih.gov The this compound scaffold could be used to design novel STAT3 inhibitors, potentially offering improved physicochemical properties. nih.gov Another promising target in immuno-oncology is the MerTK receptor tyrosine kinase; potent inhibitors bearing an azetidine-benzoxazole substituent have been recently discovered, highlighting the potential for azetidines in cancer immunotherapy. bohrium.com
  • Central Nervous System (CNS) Disorders: Azetidine derivatives have been evaluated as GABA uptake inhibitors, targeting the GAT-1 and GAT-3 transporters, which are implicated in neurological and psychiatric conditions. nih.gov Furthermore, the development of azetidines as treatments for neurological diseases like Parkinson's disease and attention deficit disorder is an active area of research. sciencedaily.com The specific 3-(3,4-difluorophenoxy) moiety may offer advantages in CNS drug design due to the metabolic stability and polarity conferred by the fluorine atoms. evitachem.com
  • Infectious Diseases: The azetidine ring is a core component of β-lactam antibiotics. lifechemicals.com Beyond this, novel azetidine-quinolone hybrids have exhibited potent antibacterial activity against resistant strains like MRSA. lifechemicals.com Exploring derivatives of this compound for antibacterial or antiviral applications remains a promising, underexplored avenue.
  • Systematic screening of this compound-based libraries against diverse target classes will be essential for uncovering new therapeutic opportunities.

    Rational Design Strategies for Enhanced Efficacy and Selectivity

    Rational drug design is a cornerstone of modern medicinal chemistry, aiming to optimize the interaction of a molecule with its biological target. nih.gov For the this compound scaffold, several strategies can be employed to enhance the potency, selectivity, and drug-like properties of new analogues.

    Key design strategies for future research include:

  • Structure-Based Design: When the three-dimensional structure of a biological target is known, X-ray crystallography and computational docking studies can guide the design of inhibitors that fit precisely into the active site. researchgate.net This approach has been used to understand how azetidine-based inhibitors bind to enzymes like PDE10A, revealing distinct binding modes that can be exploited to improve affinity and selectivity. researchgate.net
  • Conformational Constraint: The rigid, three-dimensional nature of the azetidine ring is one of its key advantages. nih.govevitachem.com It reduces the conformational entropy penalty upon binding to a target, which can lead to higher affinity. evitachem.com Future design efforts can leverage this property by strategically modifying the scaffold to lock it into a bioactive conformation, a common strategy for enhancing the potency of glutamic acid analogues and other receptor ligands. nih.gov
  • Fluorine Chemistry: The two fluorine atoms on the phenoxy ring of this compound are not merely passive substituents. Fluorine can modulate a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and engage in favorable interactions with protein targets. evitachem.com Systematically exploring the effects of fluorine substitution patterns (e.g., moving them to different positions or adding more) is a powerful strategy for fine-tuning a compound's pharmacological profile. google.comevitachem.com
  • Scaffold Hopping and Bioisosteric Replacement: Researchers can replace parts of the molecule with other chemical groups (bioisosteres) that retain similar biological activity but may improve other properties. For instance, replacing a carboxylic acid with a tetrazole ring is a common tactic in designing GABA uptake inhibitors. nih.gov Similarly, the this compound core itself can be used as a scaffold to replace other, less optimal chemical groups in known drugs to improve their properties.
  • These rational design approaches, guided by iterative cycles of synthesis and biological testing, will be crucial for transforming promising hits into highly effective and selective clinical candidates.

    Integration of Multidisciplinary Approaches in Azetidine Research

    The successful development of new therapeutics based on the this compound scaffold will require a highly collaborative and multidisciplinary effort. The journey from a chemical building block to a clinical drug is complex, demanding expertise from various scientific fields.

    Future research will benefit from the tight integration of:

  • Synthetic and Medicinal Chemistry: Organic chemists will continue to develop novel synthetic routes, while medicinal chemists will design and create new analogues based on structure-activity relationship (SAR) studies. chemrxiv.orgnih.gov
  • Computational Chemistry and Molecular Modeling: In silico tools are indispensable for predicting how new compounds will bind to their targets, estimating their ADME (absorption, distribution, metabolism, and excretion) properties, and helping to prioritize which molecules to synthesize. nih.govresearchgate.net
  • Pharmacology and Cell Biology: Biologists are needed to develop and run assays to test the activity of new compounds against their intended targets and in cellular models of disease. nih.govnih.gov This includes confirming target engagement in cells and assessing downstream functional effects, such as the inhibition of cancer cell colony formation. nih.gov
  • In Vivo Studies: Promising compounds must ultimately be tested in animal models to evaluate their efficacy, pharmacokinetics (how the drug moves through the body), and safety. bohrium.com The use of ex vivo receptor occupancy assays can confirm that a drug is reaching and binding to its target in a living organism. researchgate.net
  • Collaborations between academic research groups and pharmaceutical companies often provide the ideal environment for this type of integrated research, combining cutting-edge basic science with the resources and expertise needed for drug development. chemrxiv.org Such multidisciplinary synergy will be paramount to unlocking the full therapeutic potential of this compound and related compounds.


    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 3-(3,4-Difluorophenoxy)azetidine, and how do reaction conditions influence yield?

    • Methodology : The compound can be synthesized via nucleophilic substitution between azetidine derivatives and 3,4-difluorophenol. For example, azetidine hydrochloride may react with 3,4-difluorophenol under alkaline conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C. Catalytic agents (e.g., KI) can enhance reactivity. Yield optimization requires precise control of stoichiometry, temperature, and reaction time (typically 12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
    • Data Consideration : Yields vary (40–75%) depending on substituent steric effects and leaving-group reactivity. For example, trifluoromethylphenoxy analogs show reduced yields due to electronic withdrawal effects .

    Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

    • Methodology :

    • NMR : ¹H/¹³C NMR identifies substituent positions. The azetidine ring protons resonate at δ 3.5–4.5 ppm (split due to coupling with fluorine), while aromatic protons from the difluorophenoxy group appear at δ 6.8–7.2 ppm (doublets from ortho-fluorine coupling) .
    • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) confirms purity (>95%). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 229.0845 for C₉H₈F₂NO) .
    • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .

    Q. What are the primary pharmacological targets or applications of this compound in current research?

    • Methodology : The azetidine moiety is explored in neurotransmitter transporter ligands (e.g., dopamine/serotonin transporters) due to its rigidity and bioisosteric properties. In vitro binding assays (radioligand displacement using [³H]WIN35428 for DAT) and functional assays (cyclic voltammetry for uptake inhibition) are standard. SAR studies suggest fluorination enhances blood-brain barrier permeability and metabolic stability .

    Advanced Research Questions

    Q. How do structural modifications (e.g., fluorination position, azetidine ring substitution) affect the compound’s bioactivity and selectivity?

    • Methodology :

    • Fluorine Position : 3,4-Difluorophenoxy groups improve lipophilicity (logP ~2.5) compared to mono-fluorinated analogs. Para-fluorine removal reduces DAT affinity by 10-fold, as shown in comparative SAR studies .
    • Azetidine Modifications : N-substitution (e.g., methyl, acetyl) alters pharmacokinetics. For example, N-methylation increases metabolic stability (t₁/₂ in liver microsomes: 45 vs. 22 minutes for unsubstituted analog) but reduces DAT binding (IC₅₀: 120 nM vs. 35 nM) .
      • Data Contradictions : Some studies report conflicting DAT/SERT selectivity ratios due to assay variability (e.g., transfected cells vs. native tissue). Cross-validation using orthogonal assays (e.g., electrophysiology) is recommended .

    Q. What mechanistic insights explain the compound’s anti-inflammatory effects in neuroglial models?

    • Methodology : In LPS-stimulated BV2 microglia, this compound derivatives inhibit NLRP3 inflammasome activation. Key steps:

    ROS Reduction : Measured via DCFH-DA fluorescence (IC₅₀: ~5 μM).

    NF-κB Pathway : Western blotting shows downregulation of phosphorylated IκBα and p63.

    Cytokine Profiling : ELISA confirms IL-1β/IL-18 suppression (60–70% at 10 μM) .

    • Contradictions : Variability in IC₅₀ values across studies may arise from differences in cell passage number or LPS batch potency.

    Q. How can researchers resolve discrepancies in reported synthetic yields or biological activity data?

    • Methodology :

    • Yield Optimization : Use design of experiments (DoE) to assess factors like solvent polarity, base strength, and microwave-assisted heating. For example, switching from K₂CO₃ to Cs₂CO₃ increases yields by 15–20% in SNAr reactions .
    • Biological Replication : Validate activity in multiple cell lines (e.g., HEK293 vs. SH-SY5Y) and animal models. Meta-analysis of published IC₅₀ values identifies outliers due to assay conditions (e.g., ATP levels in viability assays) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.